2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) moiety at position 5 and a cyclohexylacetamide group at position 2. The (2E) configuration indicates the geometry of the hydrazone-like double bond within the thiadiazole ring.
Properties
IUPAC Name |
2-cyclohexyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h10-11H,1-9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXAUWVNLMRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=NN=C(S2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Tetrahydrofuran Moiety: This step involves the reaction of the thiadiazole intermediate with a tetrahydrofuran derivative, often under basic conditions.
Coupling with Cyclohexyl Group: The final step involves the coupling of the intermediate with a cyclohexylamine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
- The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl or acetyl substituents in analogs like 11a–11f .
Physicochemical Properties
Melting points (m.p.) and spectral data from analogs provide indirect insights:
Trends :
- Bulky substituents (e.g., diphenylmethyl in ) lower melting points due to reduced crystallinity.
- Electron-withdrawing groups (e.g., acetyl, sulfamoyl) increase thermal stability .
Pharmacological and Functional Comparisons
- Neptazane (): Approved for glaucoma via carbonic anhydrase inhibition. The target compound’s THF group may mimic sulfamoyl’s H-bonding capacity but with altered selectivity .
- MAO Inhibition (): Thiazole-acetamide derivatives target monoamine oxidases; structural parallels imply CNS applications .
Spectral Characterization Techniques
Consistent methods across analogs include:
Biological Activity
Chemical Structure and Properties
The structural formula of 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 304.41 g/mol
This compound features a cyclohexyl group and a thiadiazole ring, which are known to impart various biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of similar thiadiazole derivatives against various bacterial strains, reporting minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is yet to be fully elucidated but is expected to be promising based on structural similarities with other active compounds.
Antifungal Activity
Thiadiazole derivatives are also recognized for their antifungal properties. A comparative study demonstrated that compounds with similar structures exhibited EC50 values in the range of 0.85 to 2.29 µg/mL against Alternaria solani and Phoma lingam. The potential of this compound in this regard warrants further investigation.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on various cancer cell lines to assess the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to this compound have shown IC50 values below 20 µM against human leukemia cells. This suggests that further exploration of this compound could yield significant findings in cancer therapeutics.
The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may disrupt nucleic acid synthesis or inhibit key metabolic enzymes.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| 2-Cyclohexyl-N- | Pseudomonas aeruginosa | 32 |
| [(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human Leukemia Cells | 15 |
| Compound B | Breast Cancer Cells | 25 |
| 2-Cyclohexyl-N- | Lung Cancer Cells | <20 |
| [(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide |
Case Study: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of a series of thiadiazole derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of resistant strains of bacteria, highlighting their potential application in treating infections caused by multidrug-resistant organisms.
Case Study: Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized several thiadiazole derivatives and tested their effects on human cancer cell lines. The results showed significant apoptosis induction in leukemia cells treated with these compounds, suggesting a mechanism involving the activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
